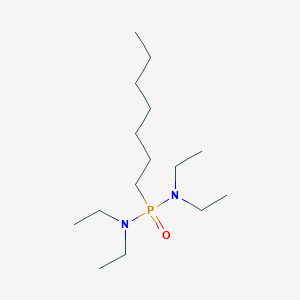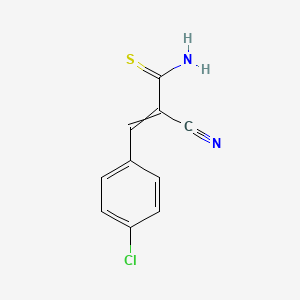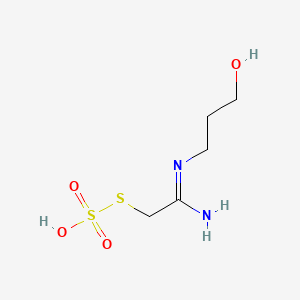
N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide: is a complex organic compound that features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a nitrobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the furan ring and the nitrobenzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The furan and isoxazole rings can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and methanol are often used to dissolve the reactants and facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to the formation of various substituted furan or isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its unique structure and potential biological activities make it a promising candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in various industries, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and targets involved depend on the specific biological activity being studied. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Furanylfentanyl: An analog of fentanyl with a furan ring, known for its potent opioid activity.
Isofentanyl: A synthetic opioid with structural similarities to fentanyl.
2-Fluoroacrylfentanyl: Another fentanyl analog with a fluorine substitution.
Uniqueness: N-(3-(2-Furanyl)-5-isoxazolyl)-4-nitrobenzamide is unique due to its combination of a furan ring, an isoxazole ring, and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
37853-09-1 |
|---|---|
Formule moléculaire |
C14H9N3O5 |
Poids moléculaire |
299.24 g/mol |
Nom IUPAC |
N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O5/c18-14(9-3-5-10(6-4-9)17(19)20)15-13-8-11(16-22-13)12-2-1-7-21-12/h1-8H,(H,15,18) |
Clé InChI |
LALAPGOVDFGIGL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


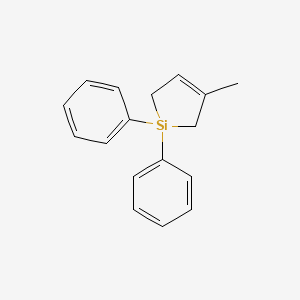
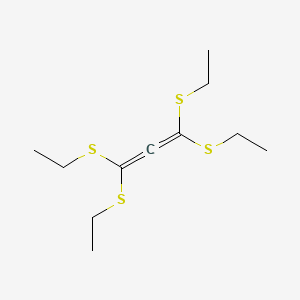
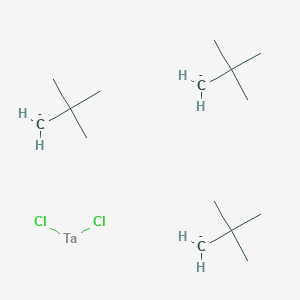
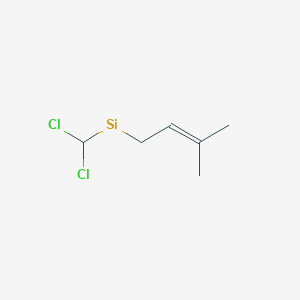

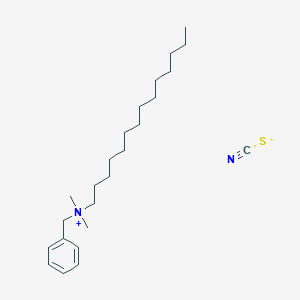



![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
